2-pyridin-3-yl-7H-purin-6-amine
描述
属性
IUPAC Name |
2-pyridin-3-yl-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-8-7-10(14-5-13-7)16-9(15-8)6-2-1-3-12-4-6/h1-5H,(H3,11,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLMIIGGVPVMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C3C(=N2)N=CN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393891 | |
| Record name | 2-pyridin-3-yl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-45-7 | |
| Record name | NSC22490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-pyridin-3-yl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-7H-purin-6-amine typically involves the formation of the pyridine and purine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with formamide can yield the desired purine derivative .
Industrial Production Methods
Industrial production of 2-pyridin-3-yl-7H-purin-6-amine may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2-pyridin-3-yl-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated purine derivatives.
科学研究应用
2-pyridin-3-yl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of 2-pyridin-3-yl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
相似化合物的比较
Comparative Analysis with Structurally Similar Purine Derivatives
Structural and Physicochemical Comparisons
The following table summarizes key structural features, molecular data, and reported biological activities of 2-pyridin-3-yl-7H-purin-6-amine and its analogs:
Key Observations:
- Biological Activities: While 7-methyl-7H-purin-6-amine (7-methyladenine) is implicated in DNA repair , N6-isopentenyl analogs like N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine exhibit cytokinin activity, influencing plant cell division . The industrial use of 2-pyridin-3-yl-7H-purin-6-amine suggests non-biological applications, such as synthetic intermediates or ligands in coordination chemistry.
常见问题
Q. What are the recommended synthetic routes for 2-pyridin-3-yl-7H-purin-6-amine, and how can purity be optimized?
Methodological Answer:
- Synthesis : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting 2-chloropyridin-3-amine derivatives with purine precursors under reflux in ethanol-dichloromethane mixtures (1:2 v/v) at 60°C for 12 hours yields intermediates, which are then deprotected using acidic conditions (e.g., HCl/MeOH) .
- Purity Optimization : High-Performance Liquid Chromatography (HPLC) with a C18 column (gradient elution: 5–95% acetonitrile in water, 0.1% trifluoroacetic acid) is critical for isolating >95% pure product. Recrystallization in ethanol or methanol further enhances crystallinity .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to verify proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, purine NH at δ 6.8–7.1 ppm) and carbon assignments .
- X-ray Crystallography : Refinement with SHELXL (e.g., using Olex2 software) ensures accurate bond lengths and angles. For example, pyridine C–N bonds typically measure 1.34 Å, while purine C–C bonds range from 1.38–1.42 Å .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yields of derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature: 50–80°C; solvent polarity: ethanol vs. DMF; catalyst loading: 5–15 mol% Pd(PPh)). Monitor reaction progress via thin-layer chromatography (TLC) with UV detection .
- Kinetic Studies : Employ inline FTIR or Raman spectroscopy to track intermediate formation (e.g., amine intermediates at 1650 cm) and adjust heating/cooling rates dynamically .
Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., bond angles, reactivity)?
Methodological Answer:
- Cross-Validation : Compare DFT-calculated structures (e.g., B3LYP/6-31G*) with experimental X-ray data. Discrepancies >0.05 Å in bond lengths may indicate solvation effects or crystal packing forces .
- Iterative Refinement : Re-optimize computational models using constraints from NMR coupling constants (e.g., for dihedral angles) and adjust solvent parameters in simulations .
Q. How can the compound’s reactivity with biological targets (e.g., kinases) be studied methodologically?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) by titrating the compound into kinase solutions (e.g., 10 µM in PBS, pH 7.4). Exothermic peaks indicate strong ligand-enzyme interactions .
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model binding poses over 100-ns trajectories. Analyze hydrogen bonding (e.g., purine NH with kinase Asp residue) and RMSD stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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